molecular formula C18H13ClN2O3S2 B2771985 N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797761-11-5

N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2771985
CAS No.: 1797761-11-5
M. Wt: 404.88
InChI Key: SDVDIVSUNGUSBG-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features a combination of chlorophenyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to form 2-chloroaniline. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalamide. The thiophene moieties are introduced through a series of coupling reactions, often involving thiophene-2-carboxylic acid and thiophene-3-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides, while reduction can produce corresponding amines.

Scientific Research Applications

N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is unique due to its specific combination of chlorophenyl and thiophene moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-9-12-5-6-15(26-12)16(22)11-7-8-25-10-11/h1-8,10H,9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVDIVSUNGUSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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